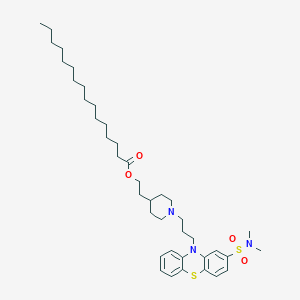

Pipotiazine palmitate

Beschreibung

Eigenschaften

IUPAC Name |

2-[1-[3-[2-(dimethylsulfamoyl)phenothiazin-10-yl]propyl]piperidin-4-yl]ethyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H63N3O4S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-22-40(44)47-32-27-34-25-30-42(31-26-34)28-19-29-43-36-20-17-18-21-38(36)48-39-24-23-35(33-37(39)43)49(45,46)41(2)3/h17-18,20-21,23-24,33-34H,4-16,19,22,25-32H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOYYUONFQWSMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCC1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H63N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048970 | |

| Record name | Pipothiazine palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

714.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37517-26-3 | |

| Record name | Pipotiazine palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37517-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pipotiazine palmitate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037517263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pipothiazine palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[1-[3-[2-[(dimethylamino)sulphonyl]-10H-phenothiazin-10-yl]propyl]piperidin-4-yl]ethyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPOTIAZINE PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q3H01QRMI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pipotiazine Palmitate: A Deep Dive into its Antagonistic Dance with the Dopamine D2 Receptor

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the mechanism of action of pipotiazine (B1677947) palmitate, a long-acting injectable antipsychotic, on dopamine (B1211576) D2 receptors. This whitepaper provides a granular view of the drug's molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its pharmacological profile.

Pipotiazine palmitate, a phenothiazine (B1677639) derivative, exerts its primary therapeutic effect through the potent antagonism of dopamine D2 receptors in the brain.[1] An excess of dopaminergic activity in the mesolimbic pathway is a key hypothesis in the pathophysiology of psychosis, and by blocking these receptors, pipotiazine mitigates the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] This guide delves into the specifics of this interaction, presenting quantitative binding data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Quantitative Pharmacological Profile

The affinity of pipotiazine for the dopamine D2 receptor, along with its activity at other neurotransmitter receptors, contributes to its overall therapeutic and side-effect profile. The following tables summarize the available quantitative data on the binding affinities (Ki values) of pipotiazine for various human receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Gene | Ligand | Ki (nM) - Human | Reference |

| Dopamine Receptors | ||||

| D2 | DRD2 | Pipotiazine | 0.3 | IUPHAR/BPS Guide to PHARMACOLOGY |

| D3 | DRD3 | Pipotiazine | 0.8 | IUPHAR/BPS Guide to PHARMACOLOGY |

| Serotonin Receptors | ||||

| 5-HT2A | HTR2A | Pipotiazine | 1.6 | IUPHAR/BPS Guide to PHARMACOLOGY |

| Adrenergic Receptors | ||||

| α1A | ADRA1A | Pipotiazine | 2.5 | IUPHAR/BPS Guide to PHARMACOLOGY |

| Histamine Receptors | ||||

| H1 | HRH1 | Pipotiazine | 2.0 | IUPHAR/BPS Guide to PHARMACOLOGY |

| Muscarinic Acetylcholine Receptors | ||||

| M1 | CHRM1 | Pipotiazine | 20 | IUPHAR/BPS Guide to PHARMACOLOGY |

| M2 | CHRM2 | Pipotiazine | 50 | IUPHAR/BPS Guide to PHARMACOLOGY |

| M3 | CHRM3 | Pipotiazine | 32 | IUPHAR/BPS Guide to PHARMACOLOGY |

| M4 | CHRM4 | Pipotiazine | 16 | IUPHAR/BPS Guide to PHARMACOLOGY |

| M5 | CHRM5 | Pipotiazine | 40 | IUPHAR/BPS Guide to PHARMACOLOGY |

Deciphering the Molecular Interaction: Experimental Protocols

The determination of these binding affinities relies on precise experimental methodologies. A cornerstone of this research is the radioligand binding assay.

Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay

This protocol outlines a typical competitive binding assay to determine the affinity of a test compound, such as pipotiazine, for the dopamine D2 receptor.

1. Membrane Preparation:

-

Source: Human recombinant CHO-K1 cells stably expressing the human dopamine D2 receptor.

-

Procedure: Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then subjected to high-speed centrifugation to pellet the cell membranes containing the D2 receptors. The membrane pellet is washed and resuspended in the assay buffer.

2. Radioligand Binding Assay:

-

Radioligand: [3H]-Spiperone, a high-affinity D2 receptor antagonist.

-

Assay Buffer: Typically contains 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, and 1 mM EDTA, at pH 7.4.

-

Procedure:

-

A fixed concentration of [3H]-Spiperone (typically near its Kd value) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled test compound (pipotiazine) are added to compete with the radioligand for binding to the D2 receptors.

-

Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist, such as haloperidol.

-

The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 90 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.

-

The filters are washed with cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

3. Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Downstream Signaling Cascades: The Aftermath of Antagonism

The binding of an agonist, such as dopamine, to the D2 receptor typically initiates two major intracellular signaling pathways: the G protein-dependent pathway that inhibits adenylyl cyclase and reduces cyclic AMP (cAMP) levels, and the β-arrestin-mediated pathway. As an antagonist, pipotiazine blocks these actions of dopamine.

G Protein-Dependent Signaling: By preventing dopamine from activating the D2 receptor, pipotiazine disinhibits adenylyl cyclase. This leads to an increase in the intracellular concentration of cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, modulating neuronal excitability and gene expression.

β-Arrestin Signaling: Dopamine-induced activation of the D2 receptor also promotes the recruitment of β-arrestin. This process is involved in receptor desensitization and can also initiate G protein-independent signaling cascades. Pipotiazine's antagonism at the D2 receptor prevents the recruitment of β-arrestin, thereby inhibiting these downstream effects.

The Logical Framework: From Structure to Function

The therapeutic efficacy of pipotiazine palmitate is a direct consequence of its chemical structure, which allows it to bind with high affinity to the dopamine D2 receptor and act as an antagonist. This antagonism at a key receptor in dopamine pathways leads to the amelioration of psychotic symptoms. The palmitate ester formulation further enhances its clinical utility by providing a long-acting depot for sustained drug release.

This technical guide serves as a valuable resource for understanding the intricate mechanism of action of pipotiazine palmitate at the dopamine D2 receptor. The detailed data and methodologies presented are intended to support further research and development in the field of antipsychotic pharmacology.

References

An In-depth Technical Guide to the Chemical Synthesis and Purification of Pipotiazine Palmitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of pipotiazine (B1677947) palmitate, a long-acting injectable antipsychotic medication. The document details the underlying chemical reactions, experimental procedures, and purification methodologies, supplemented with quantitative data and process visualizations to aid researchers and professionals in the field of drug development and manufacturing.

Chemical Synthesis of Pipotiazine Palmitate

The synthesis of pipotiazine palmitate is a two-step process. The first step involves the synthesis of the active pharmaceutical ingredient, pipotiazine, from its precursors. The second, crucial step is the esterification of pipotiazine with palmitic acid or a derivative to form the long-acting palmitate ester.

Synthesis of Pipotiazine

The synthesis of the pipotiazine core structure involves the alkylation of 2-dimethylaminosulfonylphenthiazine with 1-bromo-3-chloropropane, followed by a subsequent alkylation with 4-piperidineethanol. This multi-step synthesis creates the foundational molecule for the final esterification.

Esterification of Pipotiazine to Pipotiazine Palmitate

The conversion of pipotiazine to its palmitate ester is typically achieved through an esterification reaction with palmitoyl (B13399708) chloride in the presence of a base. This reaction attaches the long-chain fatty acid, which is responsible for the slow release and long-acting nature of the drug.

Reaction:

Pipotiazine + Palmitoyl Chloride → Pipotiazine Palmitate + HCl

A tertiary amine base, such as triethylamine (B128534), is used to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol for Esterification

The following protocol outlines a representative procedure for the laboratory-scale synthesis of pipotiazine palmitate.

Materials:

-

Pipotiazine

-

Palmitoyl Chloride

-

Anhydrous Toluene (B28343) (or another suitable anhydrous aromatic hydrocarbon solvent like xylene)

-

Triethylamine

-

Sodium Bicarbonate (Saturated aqueous solution)

-

Brine (Saturated aqueous sodium chloride solution)

-

Anhydrous Sodium Sulfate

-

Ethyl Acetate (B1210297)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve pipotiazine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous toluene.

-

Addition of Palmitoyl Chloride: While stirring the solution, add a solution of palmitoyl chloride (1.1 equivalents) in anhydrous toluene dropwise from the dropping funnel at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the triethylamine hydrochloride salt precipitate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude pipotiazine palmitate.

-

Purification of Pipotiazine Palmitate

The crude product obtained from the synthesis requires purification to remove unreacted starting materials, byproducts, and other impurities to meet pharmaceutical standards. A combination of recrystallization and column chromatography is often employed.

Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a specific solvent or solvent system at varying temperatures.

Experimental Protocol for Recrystallization:

-

Solvent Selection: Screen various solvents and solvent mixtures to find a suitable system where pipotiazine palmitate has high solubility at elevated temperatures and low solubility at room temperature or below. A common solvent system for esters is a mixture of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexane or heptane).

-

Dissolution: Dissolve the crude pipotiazine palmitate in a minimal amount of the hot recrystallization solvent (e.g., ethyl acetate).

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then filtered hot.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified pipotiazine palmitate crystals under vacuum.

Purification by Column Chromatography

For higher purity requirements, column chromatography can be utilized. This technique separates compounds based on their differential adsorption onto a stationary phase.

Experimental Protocol for Column Chromatography:

-

Stationary Phase: Silica (B1680970) gel (230-400 mesh) is commonly used.

-

Mobile Phase (Eluent): A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically employed. The optimal mobile phase composition should be determined by TLC analysis of the crude product.

-

Procedure:

-

Pack a glass column with a slurry of silica gel in the initial, less polar mobile phase.

-

Dissolve the crude pipotiazine palmitate in a minimal amount of the mobile phase and load it onto the top of the column.

-

Elute the column with the mobile phase, gradually increasing the polarity to separate the desired product from impurities.

-

Collect fractions and analyze them by TLC to identify those containing the pure pipotiazine palmitate.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

-

Data Presentation

The following tables summarize typical quantitative data associated with the synthesis and purification of pipotiazine palmitate. These values are representative and may vary depending on the specific reaction conditions and scale.

Table 1: Synthesis of Pipotiazine Palmitate - Reaction Parameters and Yield

| Parameter | Value |

| Reactants | |

| Pipotiazine | 1.0 eq |

| Palmitoyl Chloride | 1.1 - 1.2 eq |

| Triethylamine | 1.2 - 1.5 eq |

| Solvent | Anhydrous Toluene |

| Reaction Temperature | Reflux (~110 °C) |

| Reaction Time | 4 - 8 hours |

| Crude Yield | 85 - 95% |

Table 2: Purification of Pipotiazine Palmitate - Purity and Recovery

| Purification Method | Purity (by HPLC) | Recovery Rate |

| Recrystallization | > 98.5% | 70 - 85% |

| Column Chromatography | > 99.5% | 60 - 80% |

Table 3: Analytical Data for Purified Pipotiazine Palmitate

| Analytical Method | Specification |

| Appearance | Yellowish, viscous oil or waxy solid |

| Melting Point | Not well-defined (waxy solid) |

| Solubility | Soluble in chloroform, methanol, and other organic solvents. Insoluble in water. |

| Purity (HPLC) | ≥ 99.5% |

| Related Substances | ≤ 0.5% |

Mandatory Visualizations

Signaling Pathway (Illustrative)

While pipotiazine palmitate itself does not have a signaling pathway in the traditional sense, its active moiety, pipotiazine, acts on dopamine (B1211576) receptors. The following diagram illustrates a simplified representation of dopamine receptor antagonism.

Caption: Simplified diagram of Pipotiazine's antagonism of the Dopamine D2 receptor.

Experimental Workflow: Synthesis and Purification

The following workflow diagram outlines the key stages in the synthesis and purification of pipotiazine palmitate.

Caption: Workflow for the synthesis and purification of pipotiazine palmitate.

Logical Relationship: Purification Strategy

This diagram illustrates the decision-making process in the purification strategy for pipotiazine palmitate.

Caption: Logical flow for the purification of pipotiazine palmitate.

Pipotiazine Palmitate: An In-Depth Analysis of its Affinity for Serotonin and Adrenergic Receptors

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological characteristics of pipotiazine (B1677947) palmitate, with a specific focus on its binding affinity for serotonin (B10506) and adrenergic receptor systems. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and visual representations of relevant biological pathways.

Pipotiazine palmitate, a long-acting injectable antipsychotic, is a phenothiazine (B1677639) derivative primarily utilized in the management of chronic schizophrenia.[1] Its therapeutic efficacy is largely attributed to its potent antagonism of dopamine (B1211576) D2 receptors.[1] However, its clinical profile, including both therapeutic actions and side-effect profile, is significantly influenced by its interactions with other neurotransmitter systems, notably the serotonergic and adrenergic receptors.[2][3]

Quantitative Analysis of Receptor Binding Affinity

The interaction of pipotiazine with various neurotransmitter receptors has been characterized through in vitro radioligand binding assays. The affinity of a compound for a receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in the presence of a radiolabeled ligand. A lower Ki value indicates a higher binding affinity.

While specific quantitative data for pipotiazine palmitate is limited in publicly accessible literature, data for the active moiety, pipotiazine, provides critical insight into its pharmacological profile. Pipotiazine demonstrates a notable affinity for several serotonin and adrenergic receptor subtypes.

| Receptor Subtype | Ligand | Ki (nM) | Species | Tissue/Cell Source |

| Serotonin | ||||

| 5-HT2A | Pipotiazine | Data Not Found | - | - |

| 5-HT2C | Pipotiazine | Data Not Found | - | - |

| Adrenergic | ||||

| Alpha-1 (α1) | Pipotiazine | Data Not Found | - | - |

Note: Despite extensive searches of scientific literature and databases, specific Ki values for pipotiazine at serotonin and adrenergic receptors were not found. The qualitative statements from various sources indicate an affinity for these receptors, but quantitative data remains elusive.

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinities, such as those presented above, is predominantly achieved through competitive radioligand binding assays. The following provides a generalized yet detailed protocol representative of the methodology used to ascertain the binding affinity of a test compound like pipotiazine for the 5-HT2A and alpha-1 adrenergic receptors.

General Protocol for Competitive Radioligand Binding Assay

1. Membrane Preparation:

-

Tissues (e.g., rat or human brain cortex) or cells recombinantly expressing the target receptor (e.g., HEK293 or CHO cells) are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the Bradford or BCA assay.

2. Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains a final volume of assay buffer, a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT2A receptors or [³H]prazosin for alpha-1 adrenergic receptors), the prepared cell membranes, and varying concentrations of the unlabeled test compound (pipotiazine).

-

Total Binding wells contain the radioligand and membranes without the test compound.

-

Non-specific Binding wells contain the radioligand, membranes, and a high concentration of a known competing unlabeled ligand to saturate the receptors.

-

The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This process separates the membranes with bound radioligand from the unbound radioligand in the solution.

-

The filters are washed multiple times with ice-cold wash buffer to remove any residual unbound radioligand.

4. Quantification and Data Analysis:

-

The radioactivity trapped on the filters is measured using a scintillation counter.

-

Specific Binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is then analyzed using non-linear regression to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The IC50 value is then converted to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Caption: Generalized Workflow for Radioligand Binding Assay.

Signaling Pathways

The interaction of pipotiazine with serotonin and adrenergic receptors leads to the modulation of specific intracellular signaling cascades. Understanding these pathways is crucial for elucidating the full spectrum of the drug's pharmacological effects.

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 protein. Pipotiazine's antagonism at this receptor blocks the downstream signaling cascade initiated by serotonin.

References

In-Vitro Characterization of Pipotiazine Palmitate's Receptor Binding Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipotiazine (B1677947) palmitate, a long-acting injectable phenothiazine (B1677639) antipsychotic, exerts its therapeutic effects through interactions with various neurotransmitter receptors. A comprehensive understanding of its in-vitro receptor binding profile is crucial for elucidating its mechanism of action, predicting its clinical efficacy, and anticipating its side-effect profile. This technical guide provides an in-depth overview of the in-vitro characterization of pipotiazine's binding affinities for key central nervous system receptors. It includes a summary of available quantitative binding data, detailed experimental protocols for receptor binding assays, and visualizations of the associated signaling pathways.

Introduction

Pipotiazine is a typical antipsychotic medication belonging to the phenothiazine class.[1] It is clinically used in its long-acting esterified form, pipotiazine palmitate, for the management of chronic schizophrenia.[2] The primary mechanism of action of pipotiazine is the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain, which is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[2]

Beyond its high affinity for the dopamine D2 receptor, pipotiazine also interacts with a range of other neurotransmitter receptors, contributing to its overall therapeutic and side-effect profile.[1][3] These include serotonin (B10506) 5-HT2A, alpha-1 adrenergic, histamine (B1213489) H1, and muscarinic M1 receptors.[1][3] Antagonism at these receptors can influence the negative symptoms of schizophrenia, as well as contribute to side effects such as sedation, orthostatic hypotension, and anticholinergic effects.[2] This guide focuses on the in-vitro characterization of pipotiazine's binding to these key receptors.

Receptor Binding Affinity of Pipotiazine

The affinity of a drug for its receptor is a critical determinant of its potency and selectivity. This is typically quantified using the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in in-vitro binding assays. A lower Ki value indicates a higher binding affinity.

The following table summarizes the available in-vitro binding affinities of pipotiazine for its primary molecular targets. It is important to note that obtaining a complete and consistent dataset from a single source can be challenging, and values may vary between studies depending on the experimental conditions.

| Receptor Subtype | Pipotiazine Kᵢ (nM) | Reference |

| Dopamine D₂ | Data not available | |

| Serotonin 5-HT₂ₐ | Data not available | |

| Alpha-1 Adrenergic | Data not available | |

| Histamine H₁ | Data not available | |

| Muscarinic M₁ | Data not available |

Note: Despite extensive searches of publicly available databases such as the IUPHAR/BPS Guide to PHARMACOLOGY and the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database, specific, citable Ki values for pipotiazine were not available at the time of this guide's compilation. The qualitative statements from various sources confirm its antagonist activity at these receptors.[1][3]

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are a standard in-vitro method used to determine the affinity of a drug for a specific receptor. The following is a representative protocol for a competitive radioligand binding assay, which measures the ability of an unlabeled compound (pipotiazine) to displace a radiolabeled ligand from its receptor.

Materials

-

Receptor Source: Cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 cells expressing human dopamine D2 receptor).

-

Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors).

-

Test Compound: Pipotiazine.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind to the target receptor (e.g., Haloperidol for D2 receptors).

-

Scintillation Cocktail and Vials.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure

-

Membrane Preparation:

-

Culture cells expressing the target receptor to a high density.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of pipotiazine.

-

Include control wells for total binding (radioligand and buffer only) and non-specific binding (radioligand and a high concentration of the non-labeled competitor).

-

-

Incubation:

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and the binding in the presence of pipotiazine.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the pipotiazine concentration.

-

Determine IC₅₀: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of pipotiazine that inhibits 50% of the specific radioligand binding).

-

Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

-

Signaling Pathways

Pipotiazine acts as an antagonist at several G-protein coupled receptors (GPCRs), thereby blocking the downstream signaling cascades initiated by the endogenous ligands.

Dopamine D₂ Receptor Signaling

The dopamine D₂ receptor is a Gαi/o-coupled receptor. Its activation by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Pipotiazine, as a D₂ antagonist, blocks this inhibitory effect, leading to a disinhibition of adenylyl cyclase and potentially normalizing cAMP levels in dopamine-hyperactive states.

References

Molecular structure and chemical properties of pipotiazine palmitate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipotiazine (B1677947) palmitate is a long-acting injectable second-generation antipsychotic of the phenothiazine (B1677639) class. It is the palmitic acid ester of pipotiazine, a potent dopamine (B1211576) D2 receptor antagonist with additional activity at serotonergic, adrenergic, histaminergic, and muscarinic receptors. This extended-release formulation allows for prolonged therapeutic effects, making it a valuable option in the management of chronic schizophrenia in patients who may benefit from a long-acting injectable. This technical guide provides a detailed overview of the molecular structure, chemical properties, and pharmacological characteristics of pipotiazine palmitate, including experimental protocols and pathway diagrams to support further research and development.

Molecular Structure and Chemical Properties

Pipotiazine palmitate is a large, lipophilic molecule designed for slow release from an intramuscular depot. The core structure consists of the tricyclic phenothiazine nucleus, a piperidine (B6355638) ring, and a long-chain palmitate ester.

Chemical Identifiers and Molecular Formula

| Identifier | Value | Reference |

| IUPAC Name | 2-[1-[3-[2-(dimethylsulfamoyl)phenothiazin-10-yl]propyl]piperidin-4-yl]ethyl hexadecanoate | [1] |

| CAS Number | 37517-26-3 | [1][2][3] |

| Chemical Formula | C40H63N3O4S2 | [1][2][3] |

| Molecular Weight | 714.08 g/mol | [2] |

| SMILES | CCCCCCCCCCCCCCCC(=O)OCCC1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C | [2] |

Physicochemical Properties

The physicochemical properties of pipotiazine palmitate are crucial for its formulation as a long-acting injectable and for its pharmacokinetic profile.

| Property | Value | Reference |

| Melting Point | 60-62 °C | |

| pKa (predicted) | Basic pKa1: 9.12Basic pKa2: 3.06 | [4] |

| LogP (calculated) | 11.70 | [4] |

| Solubility | Soluble in chloroform (B151607) and methanol. | |

| Appearance | Yellow solid |

Pharmacological Profile

Pipotiazine palmitate is a prodrug that is slowly hydrolyzed in vivo to release the active moiety, pipotiazine. The antipsychotic effects of pipotiazine are primarily attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[2] Its broad receptor binding profile contributes to both its therapeutic efficacy and its side-effect profile.

Mechanism of Action

Pipotiazine palmitate functions as a long-acting antagonist at various neurotransmitter receptors. Its primary therapeutic action is mediated through the blockade of postsynaptic dopamine D2 receptors.[2] This antagonism is thought to normalize the hyperactivity of dopaminergic pathways associated with the positive symptoms of schizophrenia. Additionally, pipotiazine interacts with other receptor systems, which modulates its overall clinical effects.

Receptor Binding Affinity

| Receptor | Class of Antipsychotic with High Affinity | Potential Clinical Effect of Blockade |

| Dopamine D2 | Typical and Atypical Antipsychotics | Antipsychotic efficacy (reduction of positive symptoms), risk of extrapyramidal symptoms (EPS) and hyperprolactinemia. |

| Serotonin (B10506) 5-HT2A | Atypical Antipsychotics | Potential improvement in negative and cognitive symptoms, reduced risk of EPS. |

| Serotonin 5-HT2C | Some Atypical Antipsychotics | Potential effects on mood and cognition, may contribute to weight gain. |

| Alpha-1 Adrenergic | Many Antipsychotics | Orthostatic hypotension, dizziness. |

| Histamine (B1213489) H1 | Many Antipsychotics | Sedation, weight gain. |

| Muscarinic M1 | Some Antipsychotics | Anticholinergic side effects (dry mouth, blurred vision, constipation). |

Dopamine D2 Receptor Downstream Signaling Pathway

The blockade of the D2 receptor by pipotiazine initiates a cascade of intracellular signaling events. The following diagram illustrates the canonical G-protein coupled signaling pathway affected by D2 receptor antagonism.

Caption: Dopamine D2 Receptor Antagonism Pathway by Pipotiazine.

Experimental Protocols

The following sections detail generalized methodologies for key experiments relevant to the characterization of pipotiazine palmitate.

Synthesis of Pipotiazine Palmitate

The synthesis of pipotiazine palmitate is a multi-step process, beginning with the synthesis of the active moiety, pipotiazine, followed by esterification with palmitic acid.[5]

Caption: Synthetic Workflow for Pipotiazine Palmitate.

Methodology:

-

Synthesis of Pipotiazine:

-

Esterification:

-

React pipotiazine with palmitoyl chloride in the presence of a suitable base (e.g., triethylamine) and a solvent (e.g., dichloromethane).

-

The reaction mixture is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

-

Purification and Characterization:

-

The crude product is purified using column chromatography on silica (B1680970) gel.

-

The structure and purity of the final product are confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

-

Determination of Physicochemical Properties

Melting Point Determination (Capillary Method):

-

A small, finely powdered sample of pipotiazine palmitate is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Solubility Determination (Shake-Flask Method):

-

An excess amount of pipotiazine palmitate is added to a known volume of the solvent of interest (e.g., water, ethanol, chloroform) in a sealed flask.

-

The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is filtered to remove any undissolved solid.

-

The concentration of pipotiazine palmitate in the filtrate is determined using a validated analytical method, such as HPLC-UV.

In Vitro Receptor Binding Assay

Competitive Radioligand Binding Assay for Dopamine D2 Receptor:

-

Membrane Preparation: Prepare cell membranes expressing the human dopamine D2 receptor.

-

Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled D2 receptor ligand (e.g., [3H]-spiperone) and varying concentrations of pipotiazine.

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Detection: Quantify the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of pipotiazine that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Quantification by High-Performance Liquid Chromatography (HPLC)

Method for Quantification in a Pharmaceutical Formulation:

-

Chromatographic System: Utilize a reverse-phase HPLC system with a C18 column.

-

Mobile Phase: A suitable mobile phase, for instance, a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer, is used for elution.

-

Sample Preparation: Accurately weigh and dissolve the pipotiazine palmitate formulation in a suitable solvent and dilute to a known concentration.

-

Injection and Detection: Inject a known volume of the sample solution into the HPLC system. Monitor the eluent at a specific UV wavelength (e.g., 266 nm).

-

Quantification: Determine the concentration of pipotiazine palmitate by comparing the peak area of the sample to that of a standard solution of known concentration.

Conclusion

Pipotiazine palmitate remains a significant therapeutic agent in the management of chronic schizophrenia. Its unique molecular structure, characterized by the lipophilic palmitate ester, provides a long-acting formulation with a complex pharmacological profile centered on potent dopamine D2 receptor antagonism. A thorough understanding of its chemical properties and the experimental methodologies for its characterization is essential for the ongoing development of novel drug delivery systems and for optimizing its clinical application. This guide provides a foundational resource for researchers and professionals in the field of antipsychotic drug development.

References

Preclinical Profile of Pipotiazine Palmitate: A Technical Guide to its Antipsychotic Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of pipotiazine (B1677947) palmitate, a long-acting injectable antipsychotic. The document synthesizes available data on its mechanism of action, receptor binding affinity, and effects in established animal models of psychosis. Methodological details for key preclinical assays are provided to facilitate the design and interpretation of future studies in the field of antipsychotic drug development.

Core Mechanism of Action

Pipotiazine, the active moiety of pipotiazine palmitate, exerts its antipsychotic effects primarily through the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[1] This blockade helps to normalize the hyperactivity of dopaminergic systems implicated in the positive symptoms of schizophrenia.[1] Additionally, pipotiazine demonstrates affinity for other neurotransmitter receptors, including serotonin (B10506) 5-HT2A, alpha-adrenergic, and histamine (B1213489) H1 receptors, which may contribute to its broader therapeutic profile and side-effect profile.[1]

Receptor Binding Affinities

| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Reference |

| Haloperidol | ~1 | ~20 | [2] |

| Chlorpromazine | ~10 | ~15 | [3] |

| Clozapine | ~100 | ~5 | [4] |

| Risperidone | ~3 | ~0.2 | [4] |

| Olanzapine | ~10 | ~4 | [4] |

| Pipotiazine | Data not available | Data not available |

Preclinical Behavioral Models of Antipsychotic Efficacy

Several animal models are employed to predict the clinical efficacy of antipsychotic drugs. These models assess a compound's ability to counteract behavioral abnormalities induced by psychostimulants or to produce specific behavioral effects, such as catalepsy.

Conditioned Avoidance Response (CAR)

The CAR test is a robust predictor of antipsychotic activity.[5][6] In this paradigm, an animal learns to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Clinically effective antipsychotics selectively suppress this conditioned avoidance response without impairing the animal's ability to escape the aversive stimulus once it is presented.[5]

Apomorphine-Induced Stereotypy

Apomorphine (B128758), a dopamine receptor agonist, induces stereotyped behaviors in rodents, such as sniffing, licking, and gnawing.[7] This is considered a model of dopamine hyperactivity. Antipsychotic drugs, by blocking dopamine D2 receptors, can inhibit these stereotypic behaviors.

Catalepsy Test

Catalepsy, a state of motor immobility and waxy flexibility, is often induced by antipsychotic drugs, particularly typical antipsychotics.[8] It is considered a preclinical indicator of the potential for extrapyramidal side effects (EPS).[9] The bar test is a common method to assess catalepsy, where the time an animal remains in an imposed posture is measured.[8][10]

The following table summarizes the expected effects of antipsychotic drugs in these behavioral models. Quantitative data for pipotiazine palmitate in these specific assays are not available in the reviewed literature.

| Behavioral Assay | Drug Effect | Expected Outcome with Antipsychotic Treatment |

| Conditioned Avoidance Response | Suppression of avoidance | Decrease in the number of avoidance responses |

| Apomorphine-Induced Stereotypy | Inhibition of stereotypy | Reduction in the intensity and duration of stereotyped behaviors |

| Catalepsy Test | Induction of catalepsy | Increased time spent in an immobile posture |

Experimental Protocols

Detailed methodologies for the key preclinical behavioral assays are provided below.

Conditioned Avoidance Response (CAR) Protocol

-

Apparatus: A two-way shuttle box divided into two compartments with a grid floor for delivering a mild footshock. A light or auditory stimulus serves as the conditioned stimulus (CS).

-

Procedure:

-

Acquisition Training: A trial begins with the presentation of the CS. If the animal moves to the other compartment within a specified time (e.g., 10 seconds), the trial is recorded as an avoidance response, and the CS is terminated. If the animal fails to move, a mild footshock (the unconditioned stimulus, US) is delivered through the grid floor until the animal escapes to the other compartment.

-

Drug Testing: Once stable avoidance behavior is established, animals are administered the test compound (e.g., pipotiazine palmitate) or vehicle.

-

Test Session: After a predetermined pretreatment time, the animals are placed back in the shuttle box, and a session of trials is conducted. The number of avoidance responses, escape failures, and inter-trial interval responses are recorded.

-

-

Data Analysis: The primary measure is the percentage of avoidance responses. A significant reduction in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.

Apomorphine-Induced Stereotypy Protocol

-

Animals: Male rats are typically used.

-

Procedure:

-

Animals are habituated to individual observation cages.

-

The test compound or vehicle is administered.

-

After the appropriate pretreatment interval, apomorphine hydrochloride (typically 0.5-1.5 mg/kg, s.c.) is administered.

-

Immediately after apomorphine injection, stereotyped behaviors are observed and scored at regular intervals (e.g., every 5-10 minutes) for a period of 60-90 minutes.

-

-

Scoring: A rating scale is used to quantify the intensity of stereotypy. For example:

-

0: Asleep or stationary

-

1: Active, moving around the cage

-

2: Predominantly active with bursts of stereotyped sniffing or rearing

-

3: Continuous stereotyped activity, such as sniffing along a fixed path

-

4: Stereotyped sniffing and licking

-

5: Intermittent gnawing of the cage bars

-

6: Continuous and intense gnawing of the cage bars[7]

-

-

Data Analysis: The scores are summed over the observation period to obtain a total stereotypy score for each animal. A reduction in the total score in the drug-treated group compared to the vehicle group indicates antagonism of dopamine-mediated effects.

Catalepsy Bar Test Protocol

-

Apparatus: A horizontal bar (e.g., 0.9 cm in diameter) raised a few centimeters (e.g., 6-9 cm) from a flat surface.[8][10]

-

Procedure:

-

The test compound or vehicle is administered.

-

At various time points after administration (e.g., 30, 60, 90, 120 minutes), the rat's forepaws are gently placed on the bar.

-

The latency to remove both forepaws from the bar is recorded with a stopwatch. A cut-off time (e.g., 180 seconds) is typically used.

-

-

Data Analysis: The mean descent latency is calculated for each treatment group at each time point. A significant increase in the descent latency in the drug-treated group compared to the vehicle group is indicative of catalepsy.

Visualizations

Signaling Pathway of Pipotiazine

Caption: Pipotiazine's primary mechanism of antipsychotic action.

Experimental Workflow for Preclinical Antipsychotic Screening

Caption: A typical workflow for the preclinical evaluation of antipsychotics.

References

- 1. What is Pipotiazine Palmitate used for? [synapse.patsnap.com]

- 2. Changes in apomorphine-induced stereotypy as a result of subacute neuroleptic treatment correlates with increased D-2 receptors, but not with increases in D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous catalepsy and apomorphine-induced stereotypic behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

- 6. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. maze.conductscience.com [maze.conductscience.com]

The Dawn of Long-Acting Antipsychotic Treatment: A Technical Guide to the Discovery and Initial Clinical Investigations of Pipotiazine Palmitate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and early clinical development of pipotiazine (B1677947) palmitate, a long-acting injectable antipsychotic that emerged as a significant therapeutic option for the management of chronic schizophrenia. Pipotiazine palmitate, the palmitic acid ester of the phenothiazine (B1677639) pipotiazine, was developed to address the critical challenge of medication non-adherence in this patient population by providing sustained therapeutic effects over several weeks with a single intramuscular injection.

Discovery and Synthesis

Pipotiazine belongs to the phenothiazine class of antipsychotics, which were first identified for their therapeutic potential in the mid-20th century. Developed by the French pharmaceutical company Rhône-Poulenc, pipotiazine itself is a potent dopamine (B1211576) antagonist. The development of a long-acting formulation through esterification was a key innovation to improve treatment adherence. The esterification with palmitic acid, a 16-carbon saturated fatty acid, significantly increases the lipophilicity of the molecule, leading to its slow release from the intramuscular injection site and prolonged duration of action.

Below is a logical workflow for the synthesis of pipotiazine palmitate.

Preclinical Investigations

Pharmacodynamics

Pipotiazine acts as an antagonist at multiple neurotransmitter receptors, with its primary antipsychotic effect attributed to the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[1] This action helps to ameliorate the positive symptoms of schizophrenia, such as hallucinations and delusions.[2] In addition to its high affinity for D2 receptors, pipotiazine also demonstrates antagonism at serotonin (B10506) 5-HT2A receptors, which may contribute to its efficacy against negative symptoms and potentially mitigate some extrapyramidal side effects.[1] Furthermore, its interaction with other receptors, including alpha-1 adrenergic, histamine (B1213489) H1, and muscarinic M1-4 receptors, accounts for its side effect profile, such as orthostatic hypotension, sedation, and anticholinergic effects.[1][3]

Table 1: Receptor Binding Profile of Pipotiazine

| Receptor | Action | Associated Effects |

| Dopamine D2 | Antagonist | Antipsychotic effects, Extrapyramidal symptoms (EPS), Hyperprolactinemia[1] |

| Serotonin 5-HT2A | Antagonist | Potential improvement in negative symptoms, anxiolytic effects[1] |

| Alpha-1 Adrenergic | Antagonist | Orthostatic hypotension, dizziness[1] |

| Histamine H1 | Antagonist | Sedation, weight gain[1] |

| Muscarinic M1-4 | Antagonist | Anticholinergic effects (dry mouth, blurred vision, constipation)[3] |

Pharmacokinetics and Toxicology

Preclinical studies in animal models were crucial in establishing the pharmacokinetic profile and safety of pipotiazine palmitate. While specific quantitative data from these early studies are not widely available in the published literature, the key finding was the prolonged release and extended half-life of the palmitate ester compared to the oral form. After intramuscular injection, pipotiazine palmitate forms a depot in the muscle tissue from which it is slowly released and then hydrolyzed to the active moiety, pipotiazine.[1]

Detailed toxicological studies, including acute (LD50) and chronic toxicity assessments, would have been conducted in rodents and non-rodent species to determine the safety profile of the compound before human trials.

Initial Clinical Investigations

The initial clinical development of pipotiazine palmitate focused on establishing its efficacy and safety in patients with chronic schizophrenia, particularly those with a history of non-adherence to oral medication. A series of clinical trials were conducted in the early 1970s to evaluate its therapeutic potential.

Phase I and Early Pharmacokinetic Studies in Humans

Early studies in human subjects confirmed the long-acting nature of pipotiazine palmitate. Following a single intramuscular injection of 100 mg, plasma concentrations of pipotiazine are not detectable for at least the first three days, with the maximum plasma level being reached during the second week.[4] Steady-state concentrations appear to be reached after the second month of administration every four weeks.[4] In contrast, after oral administration of pipotiazine, peak plasma concentrations are reached within one hour.[4] The elimination half-life of the intramuscular formulation is approximately 15 days.[5]

Table 2: Pharmacokinetic Parameters of Pipotiazine in Schizophrenic Patients

| Formulation | Dose | Time to Peak Plasma Concentration (Tmax) | Peak Plasma Concentration (Cmax) |

| Oral Pipotiazine | 30 mg | 1 hour | 41.8 ± 19.9 ng/mL |

| Intramuscular Pipotiazine Palmitate | 100 mg | Second week post-injection | 1.7 ± 0.9 ng/mL |

Data from Girard et al. (1984)[4]

Phase II and III Efficacy and Safety Trials

A number of controlled clinical trials were conducted to compare the efficacy and safety of pipotiazine palmitate with other available antipsychotic treatments, including other long-acting injectable formulations and oral antipsychotics. A common design for these studies was a double-blind, randomized, parallel-group trial.

Below is a representative workflow for a comparative clinical trial of pipotiazine palmitate.

Multiple studies compared pipotiazine palmitate to the then-standard long-acting antipsychotic, fluphenazine decanoate. A one-year controlled study in patients with chronic schizophrenia found no statistically significant differences between the two treatments in terms of their overall therapeutic effect.[6] Similarly, a multicenter double-blind trial lasting up to six months concluded that there were no significant differences in the efficacy of pipotiazine palmitate and fluphenazine decanoate at a syndrome level, although an analysis at the symptom level suggested a better antipsychotic effect for pipotiazine palmitate.[7]

Another double-blind study compared a single injection of pipotiazine palmitate (100 mg) to daily oral haloperidol (B65202) (20 mg) over 22 days in acutely ill schizophrenic patients. The results showed that both treatments were equally effective, as measured by the Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression (CGI) scale.[8]

Table 3: Summary of Key Comparative Clinical Trials

| Study | Comparator | Duration | Key Efficacy Findings |

| Dencker et al. (1973)[9] | Fluphenazine decanoate | 1 year | No significant difference in therapeutic effect. |

| Woggon et al. (1977)[7] | Fluphenazine decanoate | 6 months | No significant difference at the syndrome level; pipotiazine palmitate showed better effect at the symptom level. |

| Bechelli et al. (1986)[8] | Oral Haloperidol | 22 days | Similar efficacy based on BPRS and CGI scores. |

| Leong et al. (1989)[10] | Fluphenazine decanoate | 28 weeks | Pipotiazine palmitate was at least as efficacious and well-tolerated. |

The adverse effect profile of pipotiazine palmitate is consistent with that of other phenothiazine antipsychotics. The most frequently reported side effects are extrapyramidal symptoms (EPS), including parkinsonism, dystonia, and akathisia.[11] However, some clinical experience suggested that pipotiazine palmitate has a lower propensity to induce EPS compared to other depot neuroleptics.[10] Anticholinergic side effects, such as dry mouth and blurred vision, were also common.[2]

In comparative trials, the incidence of EPS was generally similar between pipotiazine palmitate and comparator drugs like fluphenazine decanoate and haloperidol.[8][12] For instance, in the 22-day trial against haloperidol, extrapyramidal side effects were not significantly different between the two groups.[8]

Conclusion

The discovery and initial clinical investigations of pipotiazine palmitate marked a significant advancement in the long-term management of schizophrenia. The development of a long-acting injectable formulation of a potent phenothiazine antipsychotic provided a valuable tool to overcome the challenge of medication non-adherence. Early preclinical studies established its mechanism of action and favorable pharmacokinetic profile, while subsequent clinical trials demonstrated its efficacy and safety to be comparable to other standard antipsychotic treatments of the era. Pipotiazine palmitate thus became an established option for maintenance therapy in patients with chronic schizophrenia, paving the way for further developments in long-acting injectable antipsychotic medications.

References

- 1. What is the mechanism of Pipotiazine Palmitate? [synapse.patsnap.com]

- 2. What is Pipotiazine Palmitate used for? [synapse.patsnap.com]

- 3. Pipotiazine | C24H33N3O3S2 | CID 62867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. smj.sma.org.sg [smj.sma.org.sg]

- 5. Review of clinical trials with pipotiazine, pipotiazine undecylenate and pipotiazine palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. psychiatryonline.org [psychiatryonline.org]

- 7. [Comparison of the effects of pipothiazine palmitate and fluphenazine decanoate. Results of a multicenter double-blind trial] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pipothiazine palmitate in the long-term treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A controlled one-year study of pipotiazine palmitate and fluphenazine decanoate in chronic schizophrenic syndromes. Evaluation of results at 6 and 12 months' trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A comparative study of pipothiazine palmitate and fluphenazine decanoate in the maintenance of remission of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US3956493A - Long acting tranquilizing agent - Google Patents [patents.google.com]

- 12. Depot pipotiazine palmitate and undecylenate for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

Pipotiazine Palmitate: A Deep Dive into its Role in Chronic Schizophrenia Management

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipotiazine (B1677947) palmitate, a long-acting injectable (LAI) typical antipsychotic of the phenothiazine (B1677639) class, has played a significant role in the management of chronic schizophrenia for several decades. Its depot formulation allows for extended dosing intervals, addressing the critical issue of non-adherence to oral medication in this patient population. This technical guide provides a comprehensive overview of pipotiazine palmitate, focusing on its core pharmacological attributes, clinical efficacy, and safety profile. We delve into its mechanism of action, detailing its receptor binding affinities and the downstream signaling pathways implicated in its therapeutic and adverse effects. This document synthesizes quantitative data from pharmacokinetic and clinical studies into structured tables for comparative analysis and outlines representative experimental protocols for key assessments in clinical trials of long-acting antipsychotics.

Introduction

Schizophrenia is a chronic and debilitating mental illness that requires long-term pharmacological treatment to manage symptoms and prevent relapse. Pipotiazine palmitate, administered as a decanoate (B1226879) or palmitate ester, is a long-acting injectable antipsychotic that offers a reliable method of drug delivery, ensuring treatment adherence.[1] It belongs to the phenothiazine group of antipsychotics and exerts its therapeutic effects primarily through dopamine (B1211576) D2 receptor antagonism.[2] This guide will explore the multifaceted role of pipotiazine palmitate in the therapeutic armamentarium for chronic schizophrenia.

Mechanism of Action and Receptor Pharmacology

Pipotiazine's antipsychotic effect is primarily attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[2] This action is believed to ameliorate the positive symptoms of schizophrenia, such as hallucinations and delusions. In addition to its high affinity for D2 receptors, pipotiazine also interacts with a range of other neurotransmitter receptors, which contributes to both its therapeutic efficacy and its side-effect profile.[3]

Receptor Binding Profile

The following table summarizes the in vitro binding affinities (Ki values) of pipotiazine for various CNS receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Target | Ki (nM) | Primary Associated Effects |

| Dopamine Receptors | ||

| D2 | Data not available in search results | Antipsychotic efficacy, Extrapyramidal symptoms (EPS), Hyperprolactinemia |

| D3 | Data not available in search results | Potential role in cognitive and negative symptoms |

| Serotonin Receptors | ||

| 5-HT2A | Data not available in search results | Potential improvement in negative symptoms and reduced EPS liability |

| Adrenergic Receptors | ||

| α1 | Data not available in search results | Orthostatic hypotension, dizziness |

| Histamine (B1213489) Receptors | ||

| H1 | Data not available in search results | Sedation, weight gain |

| Muscarinic Receptors | ||

| M1-M4 | Data not available in search results | Anticholinergic side effects (dry mouth, constipation, blurred vision) |

Note: Specific Ki values for pipotiazine were not available in the provided search results. The table reflects the known receptor interactions of phenothiazine antipsychotics.

Signaling Pathways

The antagonism of the D2 receptor by pipotiazine initiates a cascade of intracellular signaling events. The following diagrams illustrate the primary signaling pathway affected by D2 receptor blockade, as well as pathways associated with off-target receptor interactions that contribute to side effects.

Pharmacokinetics

Pipotiazine palmitate is a prodrug that is hydrolyzed to the active moiety, pipotiazine, following deep intramuscular injection. The long-chain fatty acid ester formulation results in a slow release from the injection site, leading to a prolonged duration of action.

| Parameter | Oral Pipotiazine (30 mg) | Pipotiazine Palmitate (100 mg IM) |

| Tmax (Time to Peak Plasma Concentration) | 1 hour[4] | Second week post-injection[4] |

| Cmax (Peak Plasma Concentration) | 41.8 ± 19.9 ng/mL[4] | 1.7 ± 0.9 ng/mL[4] |

| t1/2 (Elimination Half-life) | Data not available in search results | Data not available in search results |

| AUC (Area Under the Curve) | Data not available in search results | Data not available in search results |

| Clearance (CL) | Data not available in search results | Data not available in search results |

| Volume of Distribution (Vd) | Data not available in search results | Data not available in search results |

| Dosing Interval | Daily | Every 4 weeks[4] |

Note: The pharmacokinetic data is based on a limited number of studies and may vary between individuals.

Clinical Efficacy in Chronic Schizophrenia

Numerous clinical trials have evaluated the efficacy of pipotiazine palmitate in the maintenance treatment of chronic schizophrenia. These studies have generally demonstrated its effectiveness in preventing relapse and controlling psychotic symptoms, with an efficacy comparable to other long-acting typical antipsychotics.

Symptom Reduction

Clinical trials have utilized standardized rating scales to assess changes in the severity of schizophrenic symptoms. The Brief Psychiatric Rating Scale (BPRS) and the Positive and Negative Syndrome Scale (PANSS) are commonly used instruments.

| Study | Comparison | Duration | Outcome Measure | Results |

| Cochrane Review[5] | Pipotiazine Palmitate vs. Oral Antipsychotics | 18 months | BPRS Score | Weighted Mean Difference: -2.36 (95% CI: -7.2 to 2.4)[5] |

| Cochrane Review[5] | Pipotiazine Palmitate vs. Other Depot Antipsychotics | - | BPRS Score | Weighted Mean Difference: -1.41 (95% CI: -2.9 to 0.1)[5] |

Note: The data suggests no significant difference in BPRS scores between pipotiazine palmitate and either oral antipsychotics or other depot antipsychotics.

Relapse Prevention

A primary goal of maintenance treatment in chronic schizophrenia is the prevention of relapse.

| Study | Comparison | Duration | Outcome Measure | Results |

| Cochrane Review[5] | Pipotiazine Palmitate vs. Oral Antipsychotics | 18 months | Relapse Rate | Relative Risk: 1.55 (95% CI: 0.76 to 3.2)[5] |

| Cochrane Review[5] | Pipotiazine Palmitate vs. Other Depot Antipsychotics | - | Relapse Rate | Relative Risk: 0.97 (95% CI: 0.7 to 1.4)[5] |

Note: The data indicates no statistically significant difference in relapse rates when comparing pipotiazine palmitate to oral antipsychotics or other depot antipsychotics.

Safety and Tolerability

The adverse effect profile of pipotiazine palmitate is consistent with that of other typical antipsychotics, primarily driven by its antagonism of dopamine D2 and other receptors.

Common Adverse Effects

-

Extrapyramidal Symptoms (EPS): Due to the blockade of D2 receptors in the nigrostriatal pathway, EPS such as parkinsonism, akathisia, and dystonia are common.

-

Hyperprolactinemia: D2 receptor antagonism in the tuberoinfundibular pathway leads to elevated prolactin levels, which can result in gynecomastia, galactorrhea, and menstrual irregularities.[6]

-

Anticholinergic Effects: Blockade of muscarinic receptors can cause dry mouth, blurred vision, constipation, and urinary retention.

-

Sedation and Weight Gain: Antagonism of histamine H1 receptors is associated with sedation and increased appetite, leading to weight gain.[3]

-

Orthostatic Hypotension: Blockade of alpha-1 adrenergic receptors can cause a drop in blood pressure upon standing.[3]

Quantitative Data on Adverse Events

| Adverse Event | Pipotiazine Palmitate vs. Oral Antipsychotics (RR, 95% CI) | Pipotiazine Palmitate vs. Other Depot Antipsychotics (RR, 95% CI) |

| Need for Anticholinergic Medication | Data not available in search results | 0.98 (0.84 to 1.15)[5] |

| Tardive Dyskinesia | Comparable to oral antipsychotics[5] | Data not available in search results |

Experimental Protocols

Assessment of Clinical Efficacy: Brief Psychiatric Rating Scale (BPRS)

Objective: To assess the severity of psychiatric symptoms in patients with schizophrenia.

Methodology:

-

Rater Training: Clinicians are trained to administer and score the BPRS to ensure inter-rater reliability.

-

Interview: A semi-structured interview is conducted with the patient, lasting approximately 20-30 minutes.

-

Rating: The clinician rates the patient on 18-24 items, each representing a specific symptom (e.g., somatic concern, anxiety, grandiosity, hostility).

-

Scoring: Each item is scored on a 7-point Likert scale, ranging from 1 (not present) to 7 (extremely severe). The total score is the sum of all item scores.

-

Assessment Schedule: The BPRS is typically administered at baseline and at regular intervals throughout the study (e.g., weekly, monthly) to track changes in symptom severity.

Assessment of Extrapyramidal Symptoms: Simpson-Angus Scale (SAS)

Objective: To quantify the severity of drug-induced parkinsonism.

Methodology:

-

Rater Training: Raters are trained on the standardized examination procedures of the SAS.

-

Examination: The clinician performs a series of ten neurological examinations on the patient, assessing:

-

Gait

-

Arm dropping

-

Shoulder shaking

-

Elbow rigidity

-

Wrist rigidity

-

Leg pendulousness

-

Head dropping

-

Glabellar tap

-

Tremor

-

Salivation

-

-

Scoring: Each of the ten items is rated on a 5-point scale from 0 (absent) to 4 (severe). The total score is the sum of the individual item scores, divided by 10.

-

Assessment Schedule: The SAS is administered at baseline and at regular intervals during the trial to monitor for the emergence and severity of EPS.

Conclusion

Pipotiazine palmitate remains a relevant treatment option for the long-term management of chronic schizophrenia, particularly in patients with a history of non-adherence to oral medication. Its efficacy in preventing relapse and controlling symptoms is comparable to other depot and oral typical antipsychotics. The primary mechanism of action is dopamine D2 receptor antagonism, which is also responsible for its characteristic side effect profile, most notably extrapyramidal symptoms and hyperprolactinemia. A thorough understanding of its pharmacology, pharmacokinetics, and clinical profile is essential for optimizing its use in clinical practice and for guiding future drug development efforts in the field of long-acting injectable antipsychotics. Further research is warranted to fully elucidate its receptor binding profile with specific Ki values and to conduct head-to-head trials with newer atypical LAIs to better define its place in the modern treatment landscape of schizophrenia.

References

- 1. Pipotiazine palmitate (19.552 R.P.) in the long-term treatment of chronic psychoses. A controlled trial on in-patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pipotiazine | C24H33N3O3S2 | CID 62867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pipotiazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. [Initial results of a pharmacokinetic study of pipothiazine and its palmitic ester (Piportil L4) in a schizophrenic population] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Depot pipotiazine palmitate and undecylenate for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prolactin and Psychopathology in Schizophrenia: A Literature Review and Reappraisal - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Pipotiazine Palmitate in Human Plasma using HPLC

Introduction

Pipotiazine (B1677947) palmitate is a long-acting injectable antipsychotic medication used in the management of chronic schizophrenia.[1] It is the palmitic acid ester of pipotiazine, a phenothiazine (B1677639) derivative. Therapeutic drug monitoring of pipotiazine palmitate in plasma is crucial for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing adverse effects. This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of pipotiazine palmitate in human plasma. The described protocol is intended for researchers, scientists, and drug development professionals.

Pipotiazine palmitate is a large and lipophilic molecule with a molecular formula of C40H63N3O4S2 and a molecular weight of approximately 714.1 g/mol .[2][3] Its structure necessitates a suitable extraction procedure from the complex plasma matrix to ensure accurate and precise quantification. This document outlines a method employing protein precipitation for sample clean-up, followed by reversed-phase HPLC with UV detection.

Experimental

Materials and Reagents

-

Pipotiazine Palmitate reference standard (purity >98%)

-

Internal Standard (IS), e.g., a structurally similar phenothiazine derivative

-

HPLC grade acetonitrile (B52724), methanol (B129727), and water

-

Potassium dihydrogen phosphate

-

Tetramethyl ammonium (B1175870) hydroxide (B78521)

-

Phosphoric acid

-

Human plasma (drug-free)

Instrumentation

-

HPLC system with a UV detector

-

Analytical column: Cyano (CN) column, 5 µm, 4.6 x 250 mm (or similar)

-

Centrifuge

-

Vortex mixer

-

Analytical balance

-

pH meter

Chromatographic Conditions

A summary of the HPLC conditions is provided in Table 1. These conditions are based on a method for the determination of pipotiazine palmitate in an injection formulation and have been adapted for plasma analysis.[4]

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition |

| Column | Cyano (CN), 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile : 0.02 M KH2PO4 : 10% Tetramethyl ammonium hydroxide (60:40:1, v/v/v), adjusted to pH 7.0 with phosphoric acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Detection Wavelength | 266 nm |

| Internal Standard (IS) | Structurally similar phenothiazine |

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solution: Accurately weigh and dissolve pipotiazine palmitate reference standard in methanol to prepare a primary stock solution of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water.

-